molecular formula C14H11NO2 B573408 4-Furan-3-YL-7-hydroxymethylquinoline CAS No. 168154-44-7

4-Furan-3-YL-7-hydroxymethylquinoline

Cat. No.: B573408
CAS No.: 168154-44-7
M. Wt: 225.247
InChI Key: QFFOHWJHBSRWFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Furan-3-YL-7-hydroxymethylquinoline typically involves the reaction of furan derivatives with quinoline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which involves the coupling of a furan boronic acid with a quinoline halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that similar catalytic processes are scaled up for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-Furan-3-YL-7-hydroxymethylquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Furan-3-YL-7-hydroxymethylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Furan-3-YL-7-hydroxymethylquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition can lead to cell death, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Furan-3-YL-7-hydroxymethylquinoline is unique due to its specific combination of a furan ring and a quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Biological Activity

4-Furan-3-YL-7-hydroxymethylquinoline is a compound that has garnered attention in the scientific community for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of furan derivatives with quinoline derivatives. A common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This process utilizes a furan boronic acid and a quinoline halide in the presence of a palladium catalyst and a base, leading to the formation of the desired compound.

Chemical Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
  • Substitution: The furan ring can undergo electrophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluated the effects of various quinoline derivatives, including this compound, on cancer cell lines such as A498 (renal carcinoma). The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition disrupts bacterial growth and proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of compounds like this compound. Modifications at specific positions on the quinoline or furan rings can enhance potency and selectivity against target pathogens or cancer cells.

Key Observations:

  • Substituents at the 3-position of the furan ring significantly influence activity.
  • Compounds with electron-donating groups generally exhibit improved antimicrobial properties due to enhanced interaction with biological targets .

Properties

IUPAC Name

[4-(furan-3-yl)quinolin-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-8-10-1-2-13-12(11-4-6-17-9-11)3-5-15-14(13)7-10/h1-7,9,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFOHWJHBSRWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1CO)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696546
Record name [4-(Furan-3-yl)quinolin-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168154-44-7
Record name [4-(Furan-3-yl)quinolin-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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